(R)-4-(Oxiran-2-ylmethyl)morpholine
Overview
Description
(R)-4-(Oxiran-2-ylmethyl)morpholine (OMM) is a novel monomer that has been synthesized for the purpose of green polymerization. The synthesis of OMM involves the reaction of morpholine with epichlorohydrine, followed by treatment with sodium hydroxide . This compound is of interest due to its potential applications in creating environmentally friendly polymers.
Synthesis Analysis
The synthesis of OMM is a two-step process. Initially, morpholine reacts with epichlorohydrine, and subsequently, the product is treated with sodium hydroxide to yield the desired monomer. The green polymerization of OMM is then carried out in bulk at a temperature of 40°C using Maghnite-H+ (Mag-H+), an activated smectite clay catalyst, as the proton source. This method represents an eco-friendly approach to polymerization, avoiding the use of traditional, more harmful catalysts .
Molecular Structure Analysis
While the provided data does not include direct information about the molecular structure of OMM, related compounds such as the spirane compound formed from N-(2-Hydroxyethyl)morpholine and chloroacetone have been structurally characterized. These compounds exhibit diastereomeric forms and have been analyzed using single-crystal X-ray diffraction, DFT calculations, and various spectroscopic methods. The structural analysis of these related compounds provides insights into the potential stereochemistry and electronic properties that could be relevant to OMM .
Chemical Reactions Analysis
The primary chemical reaction of interest for OMM is its polymerization. The use of Mag-H+ as a catalyst for the polymerization of OMM indicates that the monomer can undergo cationic polymerization, a process where the growing polymer chain carries a positive charge. This type of polymerization is often used for epoxides and can result in a variety of polymer structures depending on the conditions and catalysts used .
Physical and Chemical Properties Analysis
The physical and chemical properties of OMM have been characterized using infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR). These techniques provide information about the functional groups present in the monomer and the polymer, as well as insights into the molecular environment and the intrinsic viscosity of the polymerized product. The intrinsic viscosity is an important parameter that relates to the molecular weight and the degree of polymerization of the material .
Scientific Research Applications
Green Polymerization
(R)-4-(Oxiran-2-ylmethyl)morpholine has been reported in the context of green polymerization. Synthesis and cationic polymerization of this compound, designated as OMM, was achieved through the reaction with epichlorohydrine, followed by treatment with sodium hydroxide. The green polymerization was conducted using an activated smectite clay catalyst, Maghnite-H+, as a proton source. The resulting products were confirmed by infrared and nuclear magnetic resonance spectroscopy and characterized by intrinsic viscosity (Seghier & Belbachir, 2016).
Synthesis of Sulfur-Containing Propan-2-ols
A reaction involving (R)-4-(Oxiran-2-ylmethyl)morpholine with aromatic dithiols led to the synthesis of new sulfur-containing propan-2-ols. The process follows the Krasuskii rule, indicating the classic oxirane ring opening upon the action of aromatic dithiols. Additionally, O-acetyl derivatives of some propan-2-ols were synthesized (Mesropyan et al., 2009).
Synthesis of Functionally Substituted Butan-4-olides
New functionally substituted butan-4-olides were synthesized from diethyl (2-morpholinoethyl) malonate, reacting with compounds including 4-(oxiran-2-ylmethyl)morpholine . This research provided a pathway for synthesizing 5-[2-(morpholino)ethyl]barbituric and -thiobarbituric acids, contributing to the field of organic chemistry (Mesropyan et al., 2010).
Crystallization and Structural Studies
(R)-4-(Oxiran-2-ylmethyl)morpholine was identified as a synthetic precursor of the chiral drug timolol, presenting a rare case of conglomerate with partial solid solutions. Through various analyses including IR spectra and X-ray, the structure and crystallization features were thoroughly investigated, providing insights into the pharmaceutical synthesis process (Bredikhin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427837 | |
Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Oxiran-2-ylmethyl)morpholine | |
CAS RN |
452105-35-0 | |
Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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